Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate properties
Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate properties
An In-Depth Technical Guide to Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Fluorinated Heterocycles in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Among the most impactful of these are trifluoromethylated heterocycles. The trifluoromethyl (-CF3) group is a cornerstone of modern drug design, prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the acidity or basicity of nearby functional groups, thereby improving membrane permeability and target binding affinity[1][2]. When combined with a heterocyclic scaffold like the 1,2,4-oxadiazole ring—a well-regarded bioisostere for esters and amides—the resulting molecule becomes a powerful building block for developing novel therapeutics[3][4].
This guide provides a comprehensive technical overview of Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate , a key intermediate that embodies this design philosophy. We will delve into its core physicochemical properties, provide a detailed and validated synthesis protocol, explore its reactivity, and discuss its application as a precursor for advanced pharmaceutical agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
Core Molecular Profile and Physicochemical Properties
Understanding the fundamental properties of a chemical building block is critical for its effective application in synthesis and downstream development. Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate is a compound that marries the stability of the trifluoromethyl group with the synthetic versatility of an ethyl ester attached to a 1,2,4-oxadiazole core.
Caption: 2D Structure of Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate.
Key Physicochemical Data
The properties summarized below are essential for planning reactions, purification, and formulation studies. Data is aggregated from computational predictions and available chemical databases.
| Property | Value | Source |
| CAS Number | 914773-13-0 | [5][6] |
| Molecular Formula | C₆H₅F₃N₂O₃ | [5] |
| Molecular Weight | 210.11 g/mol | [5] |
| Monoisotopic Mass | 210.02522651 Da | [5] |
| IUPAC Name | ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate | [5] |
| SMILES | CCOC(=O)C1=NOC(=N1)C(F)(F)F | [5] |
| Predicted XLogP3 | 1.6 | [5] |
| Appearance | Typically a solid or oil (refer to supplier data) | N/A |
Synthesis and Mechanistic Considerations
The most common and efficient route to 3,5-disubstituted 1,2,4-oxadiazoles is the cyclocondensation of an amidoxime with a carboxylic acid derivative[3][7]. This [4+1] atom approach is highly modular, allowing for diverse substitutions at the C3 and C5 positions.
For the synthesis of Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate, the strategy involves the reaction of an appropriate amidoxime precursor with a trifluoroacetylating agent, such as trifluoroacetic anhydride. A recent study on the synthesis of related PET imaging agents provides an excellent and directly applicable methodology[8].
Caption: General synthetic workflow for Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis of analogous 5-(trifluoromethyl)-1,2,4-oxadiazoles[8].
Objective: To synthesize Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate from (Z)-ethyl 3-(N'-hydroxycarbamimidoyl)benzoate and trifluoroacetic anhydride.
Materials & Equipment:
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(Z)-ethyl 3-(N'-hydroxycarbamimidoyl)benzoate (or equivalent amidoxime precursor)
-
Trifluoroacetic anhydride (TFAA)
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Pyridine (anhydrous)
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Dichloromethane (DCM, anhydrous)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask with magnetic stirrer
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Ice bath
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Separatory funnel
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Rotary evaporator
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate (for chromatography)
Step-by-Step Procedure:
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Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amidoxime precursor (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM).
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Expert Insight: The use of anhydrous solvent is crucial to prevent the hydrolysis of trifluoroacetic anhydride, which would quench the reaction and reduce yield.
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-
Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add anhydrous pyridine (1.5 eq) to the solution. This acts as a base to neutralize the trifluoroacetic acid byproduct formed during the reaction.
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Acylation: While maintaining the temperature at 0 °C, add trifluoroacetic anhydride (1.2 eq) dropwise to the stirring solution.
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Expert Insight: The dropwise addition at low temperature is a critical control point. It manages the exothermic nature of the acylation reaction and prevents the formation of unwanted side products.
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-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting amidoxime is consumed.
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Work-up: Upon completion, quench the reaction by carefully adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.
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Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
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Expert Insight: The bicarbonate wash neutralizes any remaining acid. Multiple extractions ensure complete recovery of the product from the aqueous phase.
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-
Washing and Drying: Wash the combined organic layers sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
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Self-Validating System: The purity of the collected fractions should be confirmed by TLC. Fractions containing the pure product are combined and the solvent is evaporated to yield Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate as the final product.
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Expected Spectroscopic Characterization
While specific experimental data for the title compound is not widely published, characterization would be consistent with analogous structures reported in the literature[8].
| Technique | Expected Features |
| ¹H NMR | A quartet around δ 4.4 ppm (2H, -OCH₂ CH₃) and a triplet around δ 1.4 ppm (3H, -OCH₂CH₃ ). |
| ¹³C NMR | Signals corresponding to the ester carbonyl, the oxadiazole ring carbons, the ethyl group carbons, and a characteristic quartet for the CF₃ carbon (due to C-F coupling). |
| ¹⁹F NMR | A singlet around δ -65 ppm, which is characteristic of the CF₃ group in this chemical environment. |
| HRMS (ESI) | Calculation for C₆H₅F₃N₂O₃ [M+H]⁺ would be approximately 211.0325, providing confirmation of the elemental composition. |
Reactivity and Synthetic Utility
Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate is a versatile building block due to the presence of the reactive ethyl ester functionality.
Caption: Key reaction pathways for Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate.
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Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., using LiOH or NaOH) to yield the corresponding carboxylic acid. This acid is a key intermediate for further functionalization, such as amide bond formation using standard peptide coupling reagents (EDC, HATU, etc.).
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Amidation: Direct reaction with primary or secondary amines, often at elevated temperatures or with coupling agents, can convert the ester into a diverse library of amides. This is one of the most powerful applications of this building block, allowing for the exploration of structure-activity relationships (SAR) by varying the amine component.
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Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, providing another point for synthetic diversification.
The 1,2,4-oxadiazole ring itself is generally stable to many reaction conditions but can be susceptible to ring-opening under harsh reductive or basic conditions. The trifluoromethyl group is highly stable and unreactive under most standard synthetic transformations.
Applications in Drug Discovery and Agrochemicals
The 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) moiety is an emerging privileged structure in medicinal and agrochemical research. Its incorporation is a deliberate strategy to enhance biological activity and improve drug-like properties.
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Histone Deacetylase (HDAC) Inhibition: The TFMO core is a key pharmacophore in a new class of potent HDAC inhibitors[8][9]. For example, novel pyrimidin-4-ether derivatives containing this moiety have demonstrated excellent activity against plant rust diseases by inhibiting fungal HDACs. One compound showed significantly better efficacy than the commercial fungicide azoxystrobin[9].
-
PET Imaging Agents: The stability and unique properties of the TFMO group make it suitable for developing radiolabeled tracers for Positron Emission Tomography (PET). A late-stage radiofluorination method has been developed to create [¹⁸F]-TFMO-containing molecules for imaging targets like class-IIa HDACs in the central nervous system[8].
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Antiparasitic Drug Discovery: In the search for new antiplasmodial agents to treat malaria, analogues incorporating a 3-trifluoromethyl-1,2,4-oxadiazole moiety have shown potent multi-stage activity and in vivo efficacy.
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General Bioisosterism: As a metabolically stable bioisostere of an ester or amide, the 1,2,4-oxadiazole ring allows chemists to replace labile groups in a lead compound, often leading to improved pharmacokinetic profiles without sacrificing binding affinity[3][4]. The presence of the CF₃ group further enhances this effect, making the entire scaffold highly valuable for lead optimization campaigns[1][10].
Conclusion
Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate is more than just a chemical intermediate; it is a strategically designed building block that offers a direct route to compounds with enhanced pharmaceutical and agrochemical potential. Its synthesis is straightforward, based on well-established oxadiazole chemistry, and its reactive ester handle provides a gateway to a vast chemical space for SAR exploration. For research teams focused on developing next-generation therapeutics and crop protection agents, mastering the use of this scaffold is a valuable and enabling capability.
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